molecular formula C10H15N3O B13172131 1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one

1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B13172131
M. Wt: 193.25 g/mol
InChI Key: SGMBUHQGRAZEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a cyclohexyl group at the N1 position and an acetyl group at the C4 position. While specific data on this compound are absent in the provided evidence, analogous structures with aryl, heteroaryl, and alkyl substituents at the N1 position (e.g., phenyl, nitrophenyl, chlorophenyl) have been extensively studied. These analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, followed by functionalization of the acetyl group for diverse applications, including antimicrobial agents, enzyme inhibitors, and anticancer therapeutics .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(1-cyclohexyltriazol-4-yl)ethanone

InChI

InChI=1S/C10H15N3O/c1-8(14)10-7-13(12-11-10)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

SGMBUHQGRAZEQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of 1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Substituent (R) at N1 Synthesis Method Yield (%) Key Functionalization/Reactivity Biological Activity Reference
4-Nitrophenyl Oxime formation with NH₂OH·HCl 86 Stable oxime derivative; confirmed by XRD Not reported
3-Chloro-4-fluorophenyl Chalcone reaction Conjugated with ferrocene for redox activity Antimicrobial (pathogen-specific)
4-Methylphenyl (p-tolyl) Thiadiazole conjugation 78 Enhanced antimicrobial activity Superior to ampicillin/vancomycin
4-Methoxyphenyl Hydrazinecarbodithioate derivatization Explored as aromatase inhibitors Estrogen-positive breast cancer
Benzyl (4-bromobenzyl) CuAAC with acetylacetone 51 Glycoside derivatives Not reported

Key Findings from Analog Studies

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity at the acetyl group, facilitating reactions like oxime formation or nucleophilic substitution (e.g., with amines/phenols) .

Biological Activity: The p-tolyl analog (1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one) exhibited potent antimicrobial activity, exceeding reference drugs like ampicillin . Thiadiazole-linked analogs demonstrated dual activity as antimicrobial agents and in silico TMPRSS2 inhibitors for COVID-19 .

Crystallography and Stability :

  • Single-crystal XRD confirmed the planar geometry of the triazole ring and hydrogen-bonding interactions in nitro-substituted oximes, suggesting stability in solid-state .

Hypothetical Predictions for the Cyclohexyl Analog

While direct data on 1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one are unavailable, inferences can be drawn from structural trends:

  • Steric Effects : The bulky cyclohexyl group might hinder reactions at the acetyl group (e.g., chalcone formation) but could enhance selectivity in enzyme binding.
  • Synthetic Challenges : Cyclohexyl azides (precursors for CuAAC) may require specialized handling due to volatility, unlike aryl azides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.